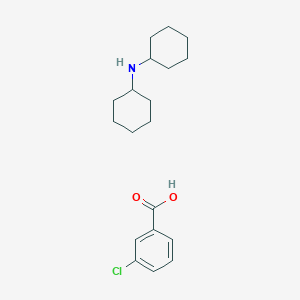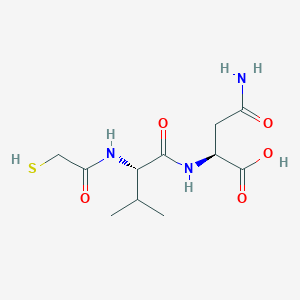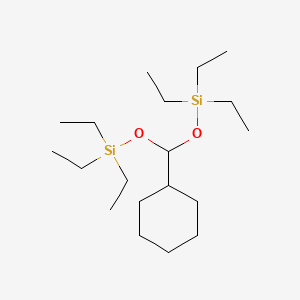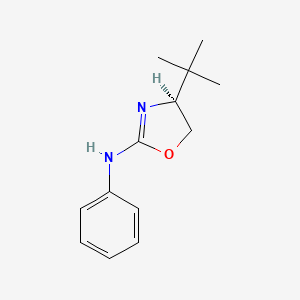
Urea, N-(4-methylcyclohexyl)-N'-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(4-methylcyclohexyl)-N’-(2-methylphenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. The unique structure of this compound, featuring both cyclohexyl and phenyl groups, imparts specific chemical properties that make it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-methylcyclohexyl)-N’-(2-methylphenyl)- typically involves the reaction of 4-methylcyclohexylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme is as follows:
[ \text{4-methylcyclohexylamine} + \text{2-methylphenyl isocyanate} \rightarrow \text{Urea, N-(4-methylcyclohexyl)-N’-(2-methylphenyl)-} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
Chemistry
In chemistry, Urea, N-(4-methylcyclohexyl)-N’-(2-methylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties and functions.
Biology
In biological research, this compound may be used as a probe or reagent to study various biochemical pathways and interactions. Its ability to interact with specific proteins or enzymes makes it valuable for understanding biological processes.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. For example, they may be investigated for their ability to inhibit certain enzymes or receptors involved in disease processes.
Industry
In industrial applications, this compound may be used as an intermediate in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Urea, N-(4-methylcyclohexyl)-N’-(2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(4-methylcyclohexyl)-N’-(2-chlorophenyl)-
- Urea, N-(4-methylcyclohexyl)-N’-(2-methoxyphenyl)-
- Urea, N-(4-methylcyclohexyl)-N’-(2-nitrophenyl)-
Uniqueness
Compared to similar compounds, Urea, N-(4-methylcyclohexyl)-N’-(2-methylphenyl)- may exhibit unique properties due to the presence of the methyl groups on both the cyclohexyl and phenyl rings. These structural features can influence its reactivity, stability, and interactions with other molecules, making it suitable for specific applications that other compounds may not fulfill.
Properties
CAS No. |
828283-14-3 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C15H22N2O/c1-11-7-9-13(10-8-11)16-15(18)17-14-6-4-3-5-12(14)2/h3-6,11,13H,7-10H2,1-2H3,(H2,16,17,18) |
InChI Key |
SFHLDNBOCMGXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-](/img/structure/B14214109.png)
![1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214111.png)

![Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-](/img/structure/B14214121.png)
![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
![2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14214127.png)




![N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14214165.png)


